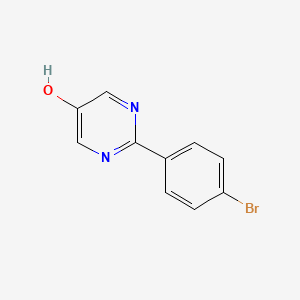

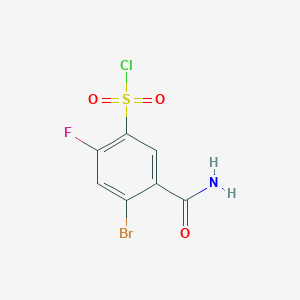

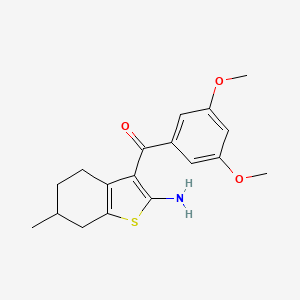

N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N. This white solid is of interest because it is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Molecular Structure Analysis

The molecular structure of a compound like DMAP can be studied using methods such as ab-initio and DFT calculations . These methods can provide insights into the molecule’s structure, stability, and reactivity.

Chemical Reactions Analysis

DMAP is a well-known model compound for dual fluorescence—in sufficiently polar solvents, it exhibits two distinct fluorescence emission bands . It can also be used as a catalyst for various reactions .

Physical And Chemical Properties Analysis

DMAP is a white solid with a molar mass of 122.17 g/mol. It has a melting point of 110 to 113 °C and a boiling point of 162 °C at 50 mmHg .

Scientific Research Applications

Utilization in Biological Processes

Research has shown that derivatives of nicotinamide, including compounds structurally related to N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)nicotinamide, play significant roles in various biological processes. For instance, nicotinamide and its analogues have been studied for their activity in inducing differentiation of murine erythroleukemia cells, suggesting potential therapeutic applications in cancer treatment (Terada et al., 1979). Furthermore, nicotinamide has been found to stimulate DNA repair in human lymphocytes, highlighting its importance in maintaining genomic stability and preventing mutagenesis (Berger & Sikorski, 1980).

Biochemical Mechanisms and Properties

Studies on the biochemical mechanisms of nicotinamide derivatives have revealed their significant impact on enzyme activities and metabolic pathways. For example, nicotinamide has been shown to modulate the activity of nicotinamide N-methyltransferase (NNMT), an enzyme that plays a crucial role in the methylation of nicotinamide and related compounds, affecting the methylation potential of cells and contributing to the epigenetic landscape in cancer (Ulanovskaya et al., 2013). This highlights the potential of targeting NNMT for cancer therapy.

Therapeutic Applications

Nicotinamide and its derivatives have been explored for their therapeutic potential in a variety of contexts. For instance, the enzymatic synthesis and structural properties of NAD-analogs from nicotinamide derivatives have been studied, offering insights into the design of bioactive compounds with potential applications in drug development and therapeutic interventions (Tono-oka, 1982).

Environmental and Agricultural Applications

Additionally, research has investigated the application of nicotinamide derivatives as herbicides, demonstrating the potential for developing novel, natural-product-based herbicides with improved safety profiles and effectiveness (Yu et al., 2021). This aligns with the growing interest in sustainable agriculture and the need for environmentally friendly agrochemicals.

Mechanism of Action

Target of Action

It’s worth noting that nicotinamide, a structurally similar compound, is known to interact with various enzymes and proteins .

Mode of Action

Nicotinamide, a related compound, is involved in cellular energy metabolism, dna repair, and regulation of transcription processes .

Biochemical Pathways

Nicotinamide, a related compound, is known to be involved in the metabolism of pyridine nicotinamide adenine dinucleotide (nad) and nicotinamide adenine dinucleotide phosphate (nadp) in plant and animal tissues .

Pharmacokinetics

Nicotinamide, a structurally similar compound, shows biphasic elimination with dose-dependent changes in half-life when given to mice .

Result of Action

Nicotinamide, a related compound, has been found to have various biological effects, including anti-inflammatory and sebostatic roles, which play a part in its use as an anti-acne topical formulation .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O2/c1-18(2)11-10(8-15-13(17-11)20-3)16-12(19)9-5-4-6-14-7-9/h4-8H,1-3H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYMVIISCMTAMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=CN=CC=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2414047.png)

![4-((1-(2-(1H-benzo[d][1,2,3]triazol-1-yl)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2414048.png)

![8-(2-chloroethyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2414050.png)

![N-(2-ethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2414051.png)

![2-[2-(Cyanomethyl)phenyl]acetic acid](/img/structure/B2414053.png)

![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2414055.png)